REACTION_SMILES
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[c:13]1([CH3:23])[cH:14][cH:15][c:16]([S:19](=[O:20])(=[O:21])[Cl:22])[cH:17][cH:18]1.[c:1]1([CH3:12])[cH:2][cH:3][c:4]([CH:7]2[NH:8][CH2:9][CH2:10][CH2:11]2)[cH:5][cH:6]1>>[c:1]1([CH3:12])[cH:2][cH:3][c:4]([CH:7]2[N:8]([S:19]([c:16]3[cH:15][cH:14][c:13]([CH3:23])[cH:18][cH:17]3)(=[O:20])=[O:21])[CH2:9][CH2:10][CH2:11]2)[cH:5][cH:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc(S(=O)(=O)Cl)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc(C2CCCN2)cc1
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Name
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Type
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product
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Smiles
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Cc1ccc(C2CCCN2S(=O)(=O)c2ccc(C)cc2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |